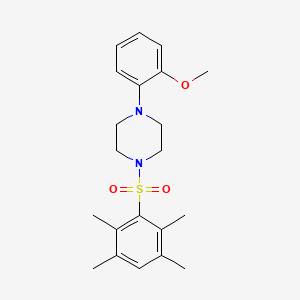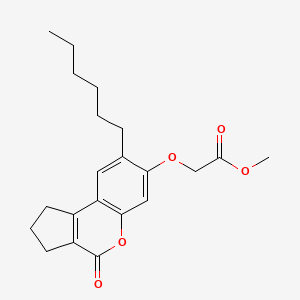![molecular formula C19H15BrN2O3S3 B11652275 ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652275.png)
ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エチル(2E)-2-[(5-ブロモチオフェン-2-イル)メチリデン]-7-メチル-3-オキソ-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、チアゾロピリミジンコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
エチル(2E)-2-[(5-ブロモチオフェン-2-イル)メチリデン]-7-メチル-3-オキソ-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、チアゾロピリミジンコアの調製から始まり、次に様々なカップリング反応によってブロモチオフェンおよび他の置換基を導入します。重要な試薬には、臭素、チオフェン誘導体、エチルエステルなどが含まれ、反応条件には、制御された温度と不活性雰囲気下でパラジウムまたは銅錯体などの触媒が含まれます。
工業生産方法
この化合物の工業生産は、実験室での合成方法をスケールアップし、収率と純度を高めるために反応条件を最適化する可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および大規模生産における一貫性と安全性を確保するための厳格な品質管理対策が含まれる可能性があります。
化学反応の分析
反応の種類
エチル(2E)-2-[(5-ブロモチオフェン-2-イル)メチリデン]-7-メチル-3-オキソ-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、次のような様々な化学反応を受ける可能性があります。
酸化: この反応により、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: これは、化合物の酸化状態を変更するために使用でき、その生物活性を変更する可能性があります。
置換: 臭素などのハロゲン原子は、求核置換反応または求電子置換反応によって他の基に置き換えることができます。
一般的な試薬と条件
一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための様々な求核剤または求電子剤が含まれます。反応条件には、特定の溶媒、温度制御、場合によっては反応速度と選択性を向上させるために触媒の使用が含まれることがよくあります。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりチオール誘導体が生成される可能性があります。置換反応により、様々な官能基を導入することができ、その結果、独特の性質を持つ新しい誘導体が生成される可能性があります。
科学研究への応用
エチル(2E)-2-[(5-ブロモチオフェン-2-イル)メチリデン]-7-メチル-3-オキソ-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、科学研究においていくつかの応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生物学的巨大分子との相互作用について研究されています。
医学: 抗炎症作用、抗菌作用、抗がん作用など、潜在的な治療効果について調査されています。
科学的研究の応用
Ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
エチル(2E)-2-[(5-ブロモチオフェン-2-イル)メチリデン]-7-メチル-3-オキソ-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または化合物が生物学的経路を阻害または活性化しうる他のタンパク質が含まれる可能性があります。正確な経路と分子標的は、特定の生物学的コンテキストと化合物の構造的特徴によって異なります。
類似化合物の比較
類似化合物
チアゾロピリミジン: コア構造が類似しているが、置換基が異なる化合物。
チオフェン誘導体: 様々な官能基を持つチオフェン環を特徴とする化合物。
臭素化化合物: 反応性と生物活性に影響を与える可能性のある臭素原子を含む有機分子。
独自性
エチル(2E)-2-[(5-ブロモチオフェン-2-イル)メチリデン]-7-メチル-3-オキソ-5-(チオフェン-2-イル)-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレートは、官能基と構造的特徴の特定の組み合わせにより、独特です。この独自性により、化学反応性と生物活性が異なり、研究と潜在的な治療用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds featuring thiophene rings with various functional groups.
Brominated Compounds: Organic molecules containing bromine atoms, which can influence their reactivity and biological activity.
Uniqueness
Ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H15BrN2O3S3 |
|---|---|
分子量 |
495.4 g/mol |
IUPAC名 |
ethyl (2E)-2-[(5-bromothiophen-2-yl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H15BrN2O3S3/c1-3-25-18(24)15-10(2)21-19-22(16(15)12-5-4-8-26-12)17(23)13(28-19)9-11-6-7-14(20)27-11/h4-9,16H,3H2,1-2H3/b13-9+ |
InChIキー |
IPMXXGCVAWTKDN-UKTHLTGXSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(S4)Br)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(S4)Br)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11652203.png)
![propyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652206.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
![(5E)-3-(3,4-dimethylphenyl)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11652228.png)


![Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652245.png)
![3-{3-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl}-acrylic acid](/img/structure/B11652247.png)

![Ethyl 2-[(butoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652256.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11652258.png)
